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Compound of Interest

Compound Name: trans-2-Bromo-1-indanol)

CAS No.: 78684-69-2

Cat. No.: B12117802

Get Quote

Introduction & Significance
trans-2-Bromo-1-indanol (CAS: 10368-44-2) is the requisite precursor for the synthesis of cis-1-

amino-2-indanol, the chiral scaffold of Indinavir. The industrial preparation traditionally relies on

the addition of hypobromous acid (HOBr) generated in situ.[1] However, standard

stoichiometric methods often suffer from poor atom economy and handling of hazardous

molecular bromine.[1]

This guide focuses on catalytic oxidative methods that utilize safe bromide salts (NaBr) or HBr

combined with hydrogen peroxide (

) and a metal catalyst (Molybdate/Tungstate/Vanadate).[1] This "biomimetic" approach—
mirroring the action of haloperoxidase enzymes—offers a greener, more scalable route.[1] We
also detail an advanced organocatalytic protocol for enantioselective synthesis.

Reaction Mechanism & Stereochemistry
The formation of trans-2-bromo-1-indanol follows a classic electrophilic addition mechanism but

is governed by the kinetics of the bromonium ion intermediate.
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Activation: The catalyst (e.g., Molybdate) activates

to oxidize Bromide (

) to an electrophilic bromine species (

equivalent).[1]

Bromonium Formation: The electrophilic bromine attacks the double bond of indene from the

less hindered face, forming a cyclic bromonium ion.[1]

Nucleophilic Attack: Water (solvent) attacks the bromonium ion.[1] Due to the ring strain and

steric blocking by the bromine atom, water attacks from the backside (anti-addition) at the

benzylic position (C1), which is electronically favored (more cationic character).[1]

Result: The product is exclusively the trans-isomer.
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Caption: Mechanistic pathway for the diastereoselective formation of trans-2-bromo-1-indanol

via bromonium ion opening.

Protocol A: Molybdate-Catalyzed Oxidative
Bromohydrination
Objective: High-yield preparation of racemic trans-2-bromo-1-indanol using Green Chemistry

principles (aqueous media, halide salt).

Reagents:

Substrate: Indene (Technical grade, 90%+)[1]
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Bromine Source: Sodium Bromide (NaBr) or Hydrobromic Acid (48% aq.)[1]

Oxidant: Hydrogen Peroxide (30% w/w aq.)[1][2]

Catalyst: Ammonium Molybdate tetrahydrate

or Sodium Tungstate.[1]

Solvent: Water/Acetonitrile or Water/Ethyl Acetate biphasic system.[1]

Step-by-Step Methodology:

Catalyst Preparation:

In a 500 mL round-bottom flask, dissolve Ammonium Molybdate (1.2 g, 1.0 mmol, ~2

mol% relative to indene) in 50 mL of deionized water.

Add Sodium Bromide (NaBr, 11.3 g, 110 mmol, 1.1 equiv) to the catalyst solution.[1] Stir

until fully dissolved.

Substrate Addition:

Add Indene (11.6 g, 100 mmol) to the aqueous phase.[1]

Add 50 mL of Ethyl Acetate (or Acetonitrile) to create a biphasic system.[1] Note: The

organic solvent solubilizes the indene, while the catalyst remains in the aqueous phase.[1]

Controlled Oxidation (The Critical Step):

Cool the reaction mixture to 0–5 °C using an ice bath. Temperature control is vital to

prevent over-oxidation to the epoxide or dibromide.

Add Hydrogen Peroxide (30%, 11.3 mL, 110 mmol) dropwise via an addition funnel over

45 minutes.

Observation: The aqueous phase will transiently turn yellow/orange (active peroxo-

molybdate-bromide species) before fading as the bromine is consumed by the indene.[1]

Reaction Monitoring:
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Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours.

QC Check: Monitor by TLC (Hexane/EtOAc 4:1). Indene (

) should disappear; Product (

) will appear.[1]

Work-up & Purification:

Separate the phases. Extract the aqueous layer with Ethyl Acetate (

mL).[1]

Wash combined organics with saturated

(to quench residual peroxides/bromine) and then Brine.[1]

Dry over

and concentrate under reduced pressure.

Crystallization: The crude solid is often recrystallized from Hexane/Toluene to yield pure

white needles.[1]

Expected Yield: 85–92% Selectivity: >98% trans-diastereomer.

Protocol B: Organocatalytic Enantioselective
Bromohydrination
Objective: Preparation of enantioenriched trans-2-bromo-1-indanol. While the industrial route

relies on resolution of the racemate, this protocol utilizes a chiral thiourea catalyst to induce

asymmetry during the bromonium formation.[1]

Reagents:

Substrate: Indene.

Bromine Source: N-Bromosuccinimide (NBS).[1][3][4][5][6]
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Catalyst: Chiral Thiourea (e.g., Jacobsen’s Thiourea or similar bifunctional organocatalyst).

[1]

Solvent: Toluene or

at low temperature.[1]

Workflow Diagram:
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Caption: Workflow for the organocatalytic asymmetric synthesis.

Key Procedural Nuance: The chiral catalyst hydrogen-bonds with NBS, creating a chiral pocket.

[1] When the bromine is transferred to indene, it prefers one face, establishing the absolute
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stereochemistry of the C2-Br bond.[1] The subsequent water attack is stereospecific

(inversion), fixing the C1-OH center.[1]

Comparative Data Analysis
Feature

Protocol A:
Molybdate/H2O2

Protocol B:
Organocatalytic

Traditional
(NBS/H2O)

Catalyst Type Metal Salt (Inorganic)
Chiral Organic

Molecule
None (Stoichiometric)

Bromine Source NaBr or HBr (Salt) NBS (Reagent) NBS or

Atom Economy
High (Uses

)

Moderate

(Succinimide waste)
Low

Yield 85-92% 60-75% 50-60%

Stereocontrol trans (Racemic)

trans

(Enantioenriched,

~80-90% ee)

trans (Racemic)

Scalability High (Kg to Ton) Low (mg to g) Moderate

Troubleshooting & Quality Control
Issue: Formation of Dibromide byproduct.

Cause: Low water concentration or insufficient mixing.[1]

Fix: Increase stirring speed (1000 rpm) to ensure the bromonium ion is intercepted by

water, not bromide ions. Use a surfactant (e.g., Triton X-100) if using the aqueous HBr

method.[1]

Issue: Low Conversion.

Cause: Deactivation of catalyst or decomposition of

.[1]
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Fix: Ensure pH is maintained slightly acidic (pH 4-5).[1] Add

slowly to avoid thermal decomposition.[1]

Analytical Parameters (HPLC):

Column: Chiralcel OD-H or AD-H (for enantiomer separation).

Mobile Phase: Hexane/Isopropanol (90:10).[1]

Flow Rate: 1.0 mL/min.[1]

Detection: UV @ 254 nm.[1]

Retention Times:trans-isomers elute distinctly from cis-impurities (if any).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4672746/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4672746/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10965191/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10965191/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10965191/
https://cris.technion.ac.il/en/publications/organocatalysis-in-the-stereoselective-bromohydrin-reaction-of-al/
https://www.researchgate.net/publication/237846725_Organocatalysis_in_the_Stereoselective_Bromohydrin_Reaction_of_Alkenes
https://chemia.manac-inc.co.jp/en/archives/1059
https://chemia.manac-inc.co.jp/en/archives/1059
https://chemia.manac-inc.co.jp/en/archives/1059
https://pmc.ncbi.nlm.nih.gov/articles/PMC3529098/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3529098/
https://www.benchchem.com/product/b12117802/docs#application-note-catalytic-synthesis-of-trans-2-bromo-1-indanol
https://www.benchchem.com/product/b12117802/docs#application-note-catalytic-synthesis-of-trans-2-bromo-1-indanol
https://www.benchchem.com/product/b12117802/docs#application-note-catalytic-synthesis-of-trans-2-bromo-1-indanol
https://www.benchchem.com/product/b12117802/docs#application-note-catalytic-synthesis-of-trans-2-bromo-1-indanol
https://www.benchchem.com/product/b12117802?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12117802?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12117802?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

